N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide is a compound that features a thiophene ring, a benzyl group, and a cyclohexanesulfonamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide typically involves the condensation of 2-(thiophen-3-yl)benzylamine with cyclohexanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclohexylamine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide
- N-(2-(thiophen-3-yl)benzyl)isonicotinamide
- N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide
Uniqueness
N-(2-(thiophen-3-yl)benzyl)cyclohexanesulfonamide is unique due to its combination of a thiophene ring and a cyclohexanesulfonamide moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,16-7-2-1-3-8-16)18-12-14-6-4-5-9-17(14)15-10-11-21-13-15/h4-6,9-11,13,16,18H,1-3,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPFDMVBDGMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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